molecular formula C20H18O12 B12431837 Myricetin 3-alpha-L-arabinofuranoside

Myricetin 3-alpha-L-arabinofuranoside

Cat. No.: B12431837
M. Wt: 450.3 g/mol
InChI Key: OXJKSVCEIOYZQL-IEGSVRCHSA-N
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Description

Myricetin 3-alpha-L-arabinofuranoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is derived from myricetin, a well-known flavonoid, and is linked to an arabinofuranose sugar molecule. This compound is known for its potential health benefits and is found in fruits, vegetables, tea, and wine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myricetin 3-alpha-L-arabinofuranoside typically involves the glycosylation of myricetin with arabinofuranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of myricetin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .

Scientific Research Applications

Myricetin 3-alpha-L-arabinofuranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myricetin 3-alpha-L-arabinofuranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Myricetin 3-alpha-L-arabinofuranoside is similar to other flavonoid glycosides such as:

  • Myricetin 3-alpha-L-rhamnoside
  • Myricetin 3-beta-D-galactoside
  • Quercetin 3-alpha-L-arabinofuranoside

Uniqueness:

Properties

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

IUPAC Name

3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1

InChI Key

OXJKSVCEIOYZQL-IEGSVRCHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O

Origin of Product

United States

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